2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 4-amino-5-methyl-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack on the ethylene oxide, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-formyl-5-methyl-1H-pyrazol-1-yl)ethan-1-ol.
Reduction: Formation of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-amine.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets such as enzymes and receptors. The amino and hydroxyl groups facilitate binding to active sites, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming hydrogen bonds with key residues in the active site .
Comparison with Similar Compounds
Similar Compounds
2-(5-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with the amino group at a different position.
2-(1H-pyrazol-1-yl)ethanol: Lacks the amino group, leading to different reactivity and applications.
Uniqueness
2-(4-amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol is unique due to the presence of both amino and hydroxyl groups on the pyrazole ring, which enhances its versatility in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(4-amino-5-methylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-5-6(7)4-8-9(5)2-3-10/h4,10H,2-3,7H2,1H3 |
InChI Key |
UTELQZJJGIPZJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCO)N |
Origin of Product |
United States |
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